4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide
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Description
4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect on these transporters .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can potentially affect nucleotide synthesis and the regulation of adenosine function .
Properties
IUPAC Name |
4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-16(15)23-9-11-24(12-10-23)19(27)18(26)22-14-7-5-13(6-8-14)17(21)25/h1-8H,9-12H2,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTRHNMPFHYGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.